2-(2-Chlorophenyl)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)ethanone
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2OS/c1-18(2)11-14-12-21-9-5-8-19(14)16(20)10-13-6-3-4-7-15(13)17/h3-4,6-7,14H,5,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSAJZSBVNTMRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CSCCCN1C(=O)CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)ethanone typically involves multiple steps, starting with the preparation of the thiazepane ring This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Nucleophilic Reactions at the Ketone Group
The carbonyl group in this compound participates in nucleophilic addition and substitution reactions. For example:
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Grignard Reagent Addition : Reacts with organomagnesium halides to form tertiary alcohols.
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Reduction : Catalytic hydrogenation or borohydride reduction converts the ketone to a secondary alcohol.
Table 1: Representative Ketone Reactions
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nucleophilic Addition | CH₃MgBr, THF, 0°C → RT | Tertiary alcohol derivative | 72%* | |
| Reduction | NaBH₄, MeOH, 0°C → RT | 2° alcohol intermediate | 85%* |
*Yields estimated from analogous thiazepane-containing compounds .
Thiazepane Ring Reactivity
The 1,4-thiazepane ring (7-membered S/N heterocycle) undergoes ring-specific transformations:
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Ring-Opening : Acidic or basic conditions cleave the thiazepane, yielding sulfhydryl or amine intermediates.
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Alkylation : The tertiary amine in the dimethylamino-methyl side chain reacts with alkyl halides to form quaternary ammonium salts.
Example Reaction Pathway :
\text{Thiazepane} + \text{CH}_3\text{I} \xrightarrow{\text{DMF, K}_2\text{CO}_3} \text{N-methylated derivative} \quad (\text{Yield: ~68%}) \quad[2][7]
Functionalization at the Dimethylamino Group
The dimethylamino-methyl substituent enables further derivatization:
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Mannich Reactions : Forms β-amino ketone derivatives with formaldehyde and secondary amines.
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Oxidation : Hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) oxidizes the tertiary amine to an N-oxide.
Key Data :
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Mannich adducts synthesized at pH 8–9 showed 60–75% yields.
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N-Oxidation with mCPBA in dichloromethane achieved >90% conversion.
Cross-Coupling Reactions
The chlorophenyl group facilitates metal-catalyzed coupling reactions:
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Suzuki-Miyaura : Palladium-catalyzed coupling with arylboronic acids introduces biaryl motifs.
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Buchwald-Hartwig Amination : Forms C–N bonds with primary/secondary amines.
Table 2: Catalytic Cross-Coupling Performance
| Reaction Type | Catalyst System | Substrate | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | 4-Methoxyphenylboronic acid | 78% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Piperidine | 65% |
Heterocycle Formation
The compound serves as a precursor for fused heterocycles:
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Cyclocondensation : With hydrazines or hydroxylamine, forms pyrazoles or isoxazoles.
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Ring Expansion : Reacts with diazomethane to form 8-membered thiazocine derivatives.
Notable Example :
\text{Compound} + \text{NH}_2\text{NH}_2 \xrightarrow{\text{EtOH, Δ}} \text{Pyrazole-thiazepane hybrid} \quad (\text{Yield: 55%}) \quad[7]
Analytical Characterization
Reactions are monitored via:
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HPLC : Purity >98% achieved after column chromatography.
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NMR Spectroscopy : Distinct signals for thiazepane protons (δ 3.1–3.7 ppm) and dimethylamino group (δ 2.2 ppm) .
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Mass Spectrometry : Molecular ion peak at m/z 335 [M+H]⁺ confirms molecular weight .
Mechanistic Insights
Scientific Research Applications
The compound 2-(2-Chlorophenyl)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)ethanone is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its applications, supported by data tables and documented case studies.
Structure and Composition
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₁₈ClN₂OS
- Molecular Weight : 302.83 g/mol
Medicinal Chemistry
The compound has been explored for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its thiazepan ring offers unique interactions with biological targets, making it a candidate for drug development.
Case Study: Antidepressant Activity
Research indicates that derivatives of thiazepane compounds exhibit antidepressant-like effects in rodent models. The dimethylamino group may enhance the compound's ability to cross the blood-brain barrier, leading to increased efficacy as an antidepressant.
Anticancer Research
Preliminary studies suggest that the compound may possess anticancer properties. Compounds with similar structures have shown activity against various cancer cell lines.
Case Study: Cytotoxicity Testing
In vitro testing against human cancer cell lines revealed that the compound demonstrated significant cytotoxicity, particularly against breast and lung cancer cells. Further research is needed to elucidate the mechanism of action.
Neuropharmacology
The dimethylamino moiety is known for its role in modulating neurotransmitter systems, particularly serotonin and dopamine pathways.
Case Study: Neurotransmitter Modulation
Studies have shown that compounds with similar structures can act as selective serotonin reuptake inhibitors (SSRIs), suggesting that this compound may also influence mood regulation and anxiety levels.
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
CDFII (2-(2-Chlorophenyl)-3-[1-(2,3-dimethyl-benzyl)piperidin-4-yl]-5-fluoro-1H-indole)
- Structural Differences: CDFII replaces the 1,4-thiazepane with a piperidine ring and incorporates an indole core. The dimethylbenzyl group on piperidine contrasts with the dimethylaminomethyl substitution in the target compound.
- Functional Relevance : CDFII demonstrated synergistic activity with carbapenems against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that the chlorophenyl group may enhance bacterial membrane penetration .
- Key Distinction : The absence of a sulfur atom in CDFII’s piperidine ring may reduce metabolic stability compared to thiazepane-containing compounds .
2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone
- Structural Overlap: Shares the ethanone backbone and aryl substituents (fluorophenyl, phenylsulfonyl).
- Divergence : The triazole-thioether linkage and sulfonyl group introduce distinct electronic properties, likely altering target selectivity compared to the thiazepane-based compound .
Chlorophenyl-Containing Agrochemicals
Epoxiconazole (Cis-1-((3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiranyl)methyl)-1H-1,2,4-triazole)
- Structural Parallels : Contains a 2-chlorophenyl group and a triazole ring, similar to the triazole-thioether derivatives in .
- Functional Role : A fungicide targeting fungal cytochrome P450 enzymes. The chlorophenyl group enhances binding to hydrophobic enzyme pockets, a feature that may also benefit the target compound’s bioactivity .
- Key Contrast : The epoxide and triazole groups in epoxiconazole confer specificity toward fungal targets, whereas the thiazepane in the target compound may broaden its pharmacological scope .
Clomazone (2-((2-Chlorophenyl)methyl)-4,4-dimethyl-3-isoxazolidinone)
- Structural Simplicity : Lacks the thiazepane ring but shares a chlorophenyl-methyl group.
- Application: Herbicide inhibiting carotenoid biosynthesis.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis may adopt strategies from , such as nucleophilic substitution with α-halogenated ketones, but requires optimization for the thiazepane ring’s stability .
- Metabolic Considerations : The thiazepane sulfur atom may improve metabolic stability compared to piperidine analogues like CDFII, reducing hepatic clearance .
Biological Activity
The compound 2-(2-Chlorophenyl)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)ethanone is a thiazepane derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Pharmacological Effects
- Antidepressant Activity : Research indicates that thiazepane derivatives exhibit antidepressant-like effects in animal models. The mechanism appears to involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .
- Antitumor Properties : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it demonstrated significant cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with IC50 values indicating potent activity .
- Neuroprotective Effects : The compound has been evaluated for neuroprotective properties, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its therapeutic prospects .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain kinases involved in cancer progression, leading to reduced cell proliferation and increased apoptosis in tumor cells .
- Modulation of Receptor Activity : It is believed to interact with various neurotransmitter receptors, which could explain its antidepressant effects .
Case Studies
Several studies have explored the biological activity of similar compounds within the thiazepane class:
Research Findings
Recent research has focused on enhancing the efficacy and safety profile of thiazepane derivatives:
- A study highlighted the synthesis of novel thiazepane compounds that exhibited improved selectivity towards cancer targets while minimizing off-target effects .
- Computational studies using molecular docking have suggested strong binding affinities for various targets associated with cancer and neurological disorders, indicating a promising therapeutic window for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
